Cas no 92404-70-1 (3-bromofuro3,2-cpyridine)

3-Bromofuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a bromine substituent at the 3-position. This structure imparts reactivity suitable for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in pharmaceutical and agrochemical synthesis. The bromine atom serves as a versatile handle for further functionalization, while the electron-rich furopyridine core contributes to its utility in constructing complex molecular architectures. Its stability under standard conditions and compatibility with common organic solvents enhance its practicality in synthetic applications. This compound is particularly useful in medicinal chemistry for the development of biologically active scaffolds.
3-bromofuro3,2-cpyridine structure
3-bromofuro3,2-cpyridine structure
Product name:3-bromofuro3,2-cpyridine
CAS No:92404-70-1
MF:C7H4BrNO
MW:198.016760826111
MDL:MFCD19687766
CID:753248
PubChem ID:641479

3-bromofuro3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • Furo[3,2-c]pyridine, 3-bromo-
    • 2-c]pyridine
    • 3-Bromo-furo[3,2-c]pyridine
    • 3-bromofuro[3,2-c]pyridine
    • EN300-256079
    • SCHEMBL16742968
    • CS-0087976
    • InChI=1/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4
    • 92404-70-1
    • DTXSID00348914
    • DB-252408
    • G73918
    • 3-bromofuro3,2-cpyridine
    • MDL: MFCD19687766
    • Inchi: InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
    • InChI Key: NGAUYIAIKJKRLN-UHFFFAOYSA-N
    • SMILES: C1=CN=CC2=C1OC=C2Br

Computed Properties

  • Exact Mass: 196.94800
  • Monoisotopic Mass: 196.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 2.59030

3-bromofuro3,2-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-256079-0.1g
3-bromofuro[3,2-c]pyridine
92404-70-1 95%
0.1g
$386.0 2024-06-19
Enamine
EN300-256079-0.05g
3-bromofuro[3,2-c]pyridine
92404-70-1 95%
0.05g
$259.0 2024-06-19
Chemenu
CM336600-1g
3-Bromofuro[3,2-c]pyridine
92404-70-1 95%+
1g
$*** 2023-05-29
eNovation Chemicals LLC
D373650-1g
3-BROMOFURO[3,2-C]PYRIDINE
92404-70-1 95%
1g
$1500 2024-08-03
TRC
B613505-5mg
3-bromofuro[3,2-c]pyridine
92404-70-1
5mg
$ 70.00 2022-06-07
Enamine
EN300-256079-2.5g
3-bromofuro[3,2-c]pyridine
92404-70-1 95%
2.5g
$2185.0 2024-06-19
Enamine
EN300-256079-0.25g
3-bromofuro[3,2-c]pyridine
92404-70-1 95%
0.25g
$552.0 2024-06-19
Enamine
EN300-256079-1.0g
3-bromofuro[3,2-c]pyridine
92404-70-1 95%
1.0g
$1113.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1158616-1g
3-Bromofuro[3,2-c]pyridine
92404-70-1 97%
1g
¥10599.00 2024-04-25
A2B Chem LLC
AC88318-1g
Furo[3,2-c]pyridine, 3-bromo-
92404-70-1 95%
1g
$1207.00 2024-07-18

Additional information on 3-bromofuro3,2-cpyridine

Recent Advances in the Study of 3-Bromofuro[3,2-c]pyridine (CAS: 92404-70-1) and Its Applications in Chemical Biology and Pharmaceutical Research

3-Bromofuro[3,2-c]pyridine (CAS: 92404-70-1) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a fused furan and pyridine ring system with a bromine substituent, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its importance in modern pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-bromofuro[3,2-c]pyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to functionalize the bromine position, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against BTK, a target implicated in autoimmune diseases and B-cell malignancies, with IC50 values in the low nanomolar range. This work underscores the compound's role in addressing unmet medical needs in oncology and immunology.

In addition to its applications in kinase inhibitor development, 3-bromofuro[3,2-c]pyridine has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the synthesis and evaluation of a series of derivatives bearing this scaffold against multidrug-resistant bacterial strains. The lead compound, featuring a morpholine substitution at the 3-position, displayed broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 2 µg/mL. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis, providing a potential new mechanism to combat antibiotic resistance.

The synthetic accessibility of 3-bromofuro[3,2-c]pyridine has also been a focus of recent research. A 2024 Organic Process Research & Development article described a scalable, cost-effective manufacturing process for this compound, addressing previous challenges in large-scale production. The optimized route employs a copper-mediated cyclization of readily available starting materials, achieving an overall yield of 65% with high purity (>99%). This advancement is expected to facilitate broader exploration of this scaffold in drug discovery programs.

Looking ahead, researchers are exploring the potential of 3-bromofuro[3,2-c]pyridine derivatives in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting showed promising PROTAC (proteolysis-targeting chimera) molecules incorporating this scaffold, capable of selectively degrading disease-relevant proteins. These findings open new avenues for the development of next-generation therapeutics with improved specificity and reduced off-target effects.

In conclusion, recent studies have significantly expanded our understanding of 3-bromofuro[3,2-c]pyridine's potential in pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions this compound as a valuable tool for addressing diverse therapeutic challenges. Continued investigation of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles across multiple disease areas.

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